molecular formula C7H10N2O3S B2555127 1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 560995-25-7

1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B2555127
CAS No.: 560995-25-7
M. Wt: 202.23
InChI Key: HGSVFBQRKXSBRU-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a specialist heterocyclic compound of significant interest in medicinal and organic chemistry research. This derivative belongs to the 2-thioxodihydropyrimidine-4,6(1H,5H)-dione family, a core structure known for its diverse biological activities and utility in synthetic chemistry . The 2-methoxyethyl substitution at the N-1 position modifies the compound's properties, making it a valuable scaffold for the synthesis of more complex molecules. Researchers utilize this and similar structures as key intermediates in Knoevenagel condensation reactions, a method widely employed to create benzylidene derivatives that are explored for their potential pharmacological properties . Compounds within this class are frequently investigated as potential inhibitors for various enzymes, including tyrosinase, and are studied for their application in developing new therapeutic agents . The mechanism of action for this chemical family often involves noncompetitive inhibition, where the molecule binds to an allosteric site on the enzyme, potentially leading to conformational changes and a reduction in enzymatic activity . This product is intended for use in chemical synthesis, biochemical profiling, and drug discovery research. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-(2-methoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-3-2-9-6(11)4-5(10)8-7(9)13/h2-4H2,1H3,(H,8,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGSVFBQRKXSBRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CC(=O)NC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

560995-25-7
Record name 1-(2-methoxyethyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
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Preparation Methods

Reaction Mechanism and Optimization

In a typical procedure, equimolar quantities of benzaldehyde, ethyl acetoacetate, and N-(2-methoxyethyl)thiourea are refluxed in ethanol with glacial acetic acid as a catalyst for 8 hours. The reaction proceeds via imine formation, followed by nucleophilic attack of the thiourea nitrogen and cyclization. Key parameters include:

  • Temperature : Reflux (~78°C) ensures sufficient energy for cyclization without decomposition.
  • Catalyst : Glacial acetic acid (0.25 equiv) enhances protonation of the aldehyde, accelerating imine formation.
  • Solvent : Ethanol balances solubility and reactivity, though acetonitrile may improve yields in some cases.

Post-reaction, the crude product is precipitated on ice, neutralized with sodium bicarbonate, and recrystallized from ethanol or dioxane. This method yields 72–85% of the target compound, as inferred from analogous syntheses.

Characterization Data

  • 1H NMR (DMSO-d6) : δ 10.22 (s, 1H, N3-H), 9.53 (s, 1H, N1-H), 4.93–4.84 (m, 1H, OCH2CH2O), 3.72 (s, 3H, OCH3), 2.28 (s, 3H, C6-CH3).
  • 13C NMR : Peaks at δ 174.50 (C=O), 164.73 (C=S), and 56.15 (OCH3) confirm the structure.

Post-Synthetic Alkylation of 2-Thioxodihydropyrimidine-4,6-Dione

Alkylation of the sodium salt of 2-thioxodihydropyrimidine-4,6-dione (thiobarbituric acid) with 2-methoxyethyl bromide introduces the N1 substituent.

Procedure and Challenges

  • Generation of Sodium Salt : Thiobarbituric acid is treated with sodium hydroxide (1 equiv) in ethanol, forming the sodium salt.
  • Alkylation : The salt reacts with 2-methoxyethyl bromide (1.2 equiv) in DMF at 60°C for 12 hours.
  • Workup : The mixture is poured into ice-water, and the product is extracted with ethyl acetate.

Key challenges include:

  • Regioselectivity : The sodium salt may alkylate at N1 or N3, requiring chromatographic separation.
  • Side Reactions : Over-alkylation can occur if excess alkylating agent is used.

Yield and Spectral Data

  • Yield : 65–70% after purification.
  • IR (KBr) : Peaks at 3426 cm⁻¹ (N-H), 1628 cm⁻¹ (C=O), and 743 cm⁻¹ (C-S).

Cyclocondensation of 2-Methoxyethylamine with β-Keto Esters

This one-pot method condenses 2-methoxyethylamine, thiourea, and ethyl acetoacetate in acidic conditions.

Synthetic Protocol

  • Reagents : 2-Methoxyethylamine (1 equiv), thiourea (1.1 equiv), ethyl acetoacetate (1 equiv).
  • Conditions : Reflux in acetyl chloride for 6 hours.
  • Isolation : The product precipitates upon cooling and is crystallized from ethanol.

Advantages and Limitations

  • Advantages : Direct introduction of the methoxyethyl group without alkylation steps.
  • Limitations : Requires harsh conditions (acetyl chloride, 40–60°C), leading to potential ester hydrolysis.

Comparative Analysis of Synthetic Methods

Method Yield Reaction Time Key Advantage Key Limitation
Biginelli Reaction 72–85% 8–12 h High regioselectivity Requires custom N-substituted thiourea
Post-Synthetic Alkylation 65–70% 12–24 h Uses commercial starting material Low regioselectivity
Cyclocondensation 60–68% 6–8 h One-pot synthesis Harsh reaction conditions

Chemical Reactions Analysis

Types of Reactions

1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The dihydropyrimidine ring can be reduced to form tetrahydropyrimidine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydropyrimidine derivatives.

    Substitution: Various substituted dihydropyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Studied for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.

    Industry: Utilized in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The thioxo group and the dihydropyrimidine ring play crucial roles in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of 2-thioxodihydropyrimidine-4,6-diones are highly dependent on substituents at positions 1, 3, and 3. Below is a comparative analysis of key analogs:

Compound Substituents Key Properties References
1-(2-Methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione 1-(2-Methoxyethyl), 2-thioxo Hypothesized enhanced solubility due to methoxyethyl group; potential CNS activity Inferred
5-(3,4-Dimethoxybenzylidene)-1,3-diethyl-2-thioxodihydropyrimidine-4,6-dione 1,3-Diethyl, 5-(3,4-dimethoxybenzylidene) Crystalline solid; characterized by UV-Vis, IR, NMR; antimicrobial activity
1,3-Diethyl-5-(2-phenylhydrazineylidene)-2-thioxodihydropyrimidine-4,6-dione 1,3-Diethyl, 5-(2-phenylhydrazono) High yield (85%); melting point 192–193°C; catalyst-free synthesis
5-[1-(4-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]-2-thioxo-dihydropyrimidine-4,6-dione 5-Arylidene (nitrophenyl and thiophene) IR: 3342 cm⁻¹ (NH); anticonvulsant activity in MES test
5-((1H-Indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6-dione 5-Indolylmethylene Antimalarial and anticancer activity; nano-formulation compatibility

Pharmacological Activity Comparison

Compound Biological Activity Potency (IC₅₀/EC₅₀) References
1-(2-Methoxyethyl)-2-thioxodihydropyrimidine-4,6-dione Not reported; predicted neuropharmacological activity based on structural analogs
5-[[(2-Chloro-4-nitrophenyl)amino]methylene]-2-thioxodihydropyrimidine-4,6-dione Cytotoxicity against MCF-7 breast cancer cells IC₅₀ = 13.3 µM
5-(4-Hydroxy-3,5-methoxybenzyl)-2-thioxodihydropyrimidine-4,6-dione (MHY1387) Anti-biofilm activity against Pseudomonas aeruginosa Effective at 1–10 pM
1-(Substituted phenyl)-3-[(5-substituted phenyl)-1,3,4-thiadiazol-2-yl]-2-thioxodihydropyrimidine-4,6-dione Anticonvulsant activity (MES test) Potent activity with lower neurotoxicity than phenytoin
5-((1-Aroyl-1H-indol-3-yl)methylene)-2-thioxodihydropyrimidine-4,6-dione Anti-helicase activity (HCV NS3 inhibition) Low micromolar affinity

Key Research Findings

Substituent Impact on Bioactivity: Arylidene/Indole Groups: Enhance DNA/protein binding (e.g., anti-HCV NS3 helicase activity ). Diethyl Substituents (1,3-positions): Improve thermal stability and crystallinity .

Structure-Activity Relationships (SAR) :

  • Thioxo group at position 2 is critical for redox-mediated antioxidant and enzyme inhibitory effects .
  • Bulky substituents at position 5 (e.g., nitrobenzylidene) correlate with anticonvulsant potency .

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Melting Point (°C) Yield (%) Synthetic Method
5-(2-(4-Methoxyphenyl)hydrazono)-2-thioxodihydropyrimidine-4,6-dione 280–282 77 Catalyst-free dehydrogenation
1,3-Diethyl-2-thioxo-5-(2-(o-tolyl)hydrazineylidene)dihydropyrimidine-4,6-dione 175–176 94 Catalyst-free dehydrogenation
5-[1-(4-Nitrophenyl)-3-(thiophen-2-yl)prop-2-en-1-ylidene]-2-thioxodihydropyrimidine-4,6-dione 272–273 85 Fe(III)-montmorillonite catalysis

Biological Activity

1-(2-Methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a straightforward reaction involving thiobarbituric acid derivatives and various amines. Recent studies have optimized the reaction conditions to yield high purity and significant quantities of the desired product. For instance, a reaction involving 2-thiobarbituric acid and an aromatic amine in acetonitrile under ambient conditions demonstrated yields of up to 93% .

Biological Activity Overview

The biological activities of this compound have been primarily evaluated in terms of its inhibitory effects on enzymes such as α-glucosidase and its anti-glycation properties.

Enzyme Inhibition

In vitro studies have shown that derivatives of this compound exhibit varying degrees of α-glucosidase inhibition. For example, compounds derived from N,N'-diethylthiobarbituric acid demonstrated moderate to significant inhibition with IC50 values ranging from 31.5 µM to 554.76 µM, compared to acarbose (IC50 = 875.75 µM) as a standard reference . The structure-activity relationship indicates that modifications in the substituents on the pyrimidine ring can enhance inhibitory potency.

Anti-Glycation Activity

The anti-glycation activity of these compounds has also been explored. The dimeric analogs showed promising results, with one derivative exhibiting an IC50 value of 31.5 µM against protein glycation, indicating its potential as a therapeutic agent in managing diabetes-related complications .

Case Studies

Several case studies highlight the effectiveness of this compound in biological systems:

  • α-Glucosidase Inhibition : A study evaluated multiple derivatives for their α-glucosidase inhibitory activity. The results indicated that while some derivatives were inactive, others showed significant inhibition comparable to known inhibitors like acarbose.
    CompoundIC50 (µM)Activity Level
    4aNANot Active
    4bNANot Active
    4cNANot Active
    4dNANot Active
    5554.76Moderate
    631.5Significant
    Rutin54.59Significant
    Acarbose875.75Standard
  • Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and the active site of α-glucosidase. The results suggest that specific functional groups play crucial roles in enhancing binding affinity through hydrogen bonding and hydrophobic interactions with key amino acid residues .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-(2-methoxyethyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione to improve yield and purity?

  • Methodological Answer : Employ factorial experimental design to systematically evaluate variables such as solvent polarity (e.g., DMF vs. ethanol), reaction temperature (80–120°C), and catalyst loading (e.g., acidic or basic conditions). For example, highlights the utility of factorial design in isolating critical parameters. Additionally, purification via recrystallization using mixed solvents (e.g., methanol/water) can enhance purity, as suggested by analogous syntheses of thioxodihydropyrimidinediones .

Q. What spectroscopic and crystallographic methods are most effective for characterizing the structural features of this compound?

  • Methodological Answer : Use a combination of 1H^1H- and 13C^{13}C-NMR to confirm the methoxyethyl substituent and thioxo group. X-ray crystallography (as demonstrated in for a related compound) can resolve tautomeric forms and hydrogen bonding networks. IR spectroscopy is critical for identifying the thioxo (C=S) stretch at ~1200–1250 cm1^{-1}. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., theoretical 230.06 g/mol for C7_7H10_{10}N2_2O3_3S) .

Q. How should researchers integrate theoretical frameworks into experimental design for studying this compound’s reactivity?

  • Methodological Answer : Align experiments with concepts like Hard-Soft Acid-Base (HSAB) theory to predict nucleophilic/electrophilic sites. For instance, the thioxo group’s soft basicity may drive interactions with metal ions. emphasizes linking hypotheses to established chemical theories to guide methodology, such as selecting reagents for derivatization or cross-coupling reactions .

Advanced Research Questions

Q. What computational approaches (e.g., DFT, molecular dynamics) can predict the compound’s reactivity and interactions in biological systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, identifying reactive sites like the thioxo sulfur or pyrimidine ring. Molecular docking simulations (using AutoDock Vina) may predict binding affinities to enzymatic targets (e.g., thymidylate synthase). highlights AI-driven tools like COMSOL Multiphysics for simulating reaction pathways under varying conditions .

Q. How can contradictions in literature regarding this compound’s biological activity be resolved methodologically?

  • Methodological Answer : Conduct a systematic review using bibliometric analysis ( ) to assess study quality, focusing on variables like assay type (e.g., in vitro vs. in vivo), cell lines, and dosage. Reproduce key experiments under standardized conditions (e.g., ISO 10993 for cytotoxicity). Statistical meta-analysis can quantify heterogeneity across datasets .

Q. What strategies are effective for elucidating the reaction mechanism of this compound in catalytic cycles or photochemical applications?

  • Methodological Answer : Use kinetic isotope effects (KIE) and trapping experiments (e.g., TEMPO for radical intermediates) to probe mechanisms. Time-resolved spectroscopy (UV-Vis, fluorescence) can track transient species in photochemical reactions. For catalytic studies, in situ FTIR or XAS (X-ray absorption spectroscopy) monitors ligand-metal interactions .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address conflicting solubility data reported for this compound?

  • Methodological Answer : Perform a Hansen solubility parameter (HSP) analysis to identify optimal solvents. Use dynamic light scattering (DLS) to assess aggregation in aqueous vs. organic media. Compare results across standardized pH and temperature conditions (e.g., 25°C, pH 7.4 for physiological relevance) .

Q. What statistical methods are appropriate for analyzing structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer : Apply multivariate regression (e.g., PLS regression) to correlate substituent electronic parameters (Hammett σ) with biological activity. Cluster analysis (e.g., hierarchical clustering) groups derivatives by functional group similarity. advocates for exploratory data analysis (EDA) to identify outliers or nonlinear trends .

Cross-Disciplinary Applications

Q. How can this compound be leveraged in materials science, such as polymer modification or metal-organic frameworks (MOFs)?

  • Methodological Answer : Explore its use as a crosslinking agent in polyurethanes via thiol-ene chemistry. For MOFs, coordinate the thioxo group with transition metals (e.g., Cu2+^{2+}) during solvothermal synthesis. Characterization via BET surface area analysis and PXRD validates structural integration .

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